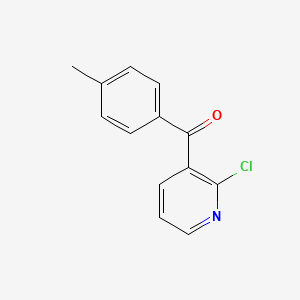

(2-Chloropyridin-3-yl)(p-tolyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloropyridin-3-yl)(p-tolyl)methanone is an organic compound with the chemical formula C13H10ClNO. It is a solid substance with a specific chemical structure that can be identified through various analytical methods such as mass spectrometry and infrared spectroscopy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(p-tolyl)methanone typically involves the reaction of 2-chloropyridine with p-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

化学反応の分析

Types of Reactions

(2-Chloropyridin-3-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Cross-Dehydrogenative Coupling Reactions

One notable application of (2-Chloropyridin-3-yl)(p-tolyl)methanone is in oxidative cross-dehydrogenative coupling reactions. A study demonstrated its use in a regioselective direct C-3 acylation/benzoylation of 2H-indazoles. The reaction was performed using tert-butyl peroxybenzoate as an oxidant, resulting in high yields of substituted indazoles, showcasing the compound's utility in synthesizing complex organic molecules .

| Reaction Type | Substrates Involved | Yield (%) |

|---|---|---|

| C(sp²)–H Coupling | 2H-Indazoles with Aldehydes | Up to 87% |

This method highlights the effectiveness of this compound in facilitating reactions without the need for transition metals, thus promoting greener synthetic methodologies.

Anticancer Activity

Research has indicated that compounds containing chlorinated motifs, such as this compound, exhibit significant anticancer properties. The "magic chloro effect" observed in various studies suggests that the presence of chlorine can enhance the potency of compounds against cancer cell lines. For instance, modifications to similar chlorinated compounds have led to substantial improvements in their inhibitory activity against cancer cells .

| Compound | Activity Improvement | Target |

|---|---|---|

| Chlorinated Phenyl Derivatives | Up to 3440× | MCF-7 Cancer Cell Line |

These findings underscore the potential of this compound as a lead compound for developing new anticancer agents.

Neuropathic Pain Management

In another context, derivatives of this compound have been explored for their effects on neuropathic pain and inflammation. Studies have shown that structurally related compounds can act as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in pain signaling pathways . The ability to modulate this enzyme could lead to novel treatments for chronic pain conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Research indicates that substituents on the aromatic rings significantly influence the compound's pharmacological properties. For example, variations in the position and type of substituents can alter potency and selectivity for biological targets .

| Substituent Position | Effect on Activity |

|---|---|

| Para vs. Meta | Significant changes in inhibitory potency |

These insights are critical for guiding future modifications aimed at enhancing efficacy and reducing side effects.

作用機序

The mechanism of action of (2-Chloropyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

(2-Chloropyridin-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

(2-Chloropyridin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

(2-Chloropyridin-3-yl)(p-tolyl)methanone is unique due to its specific combination of a chloropyridine ring and a p-tolyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

(2-Chloropyridin-3-yl)(p-tolyl)methanone is a compound belonging to the class of benzophenones, characterized by its unique structure comprising a chlorinated pyridine ring and a p-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biomolecules.

The molecular formula of this compound is C12H10ClN\O, with a molar mass of 231.68 g/mol. It appears as a pale yellow solid and is soluble in organic solvents, making it suitable for various chemical reactions and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved in its action are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research focusing on its analogs has demonstrated selective cytotoxicity against colon cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with conventional treatments .

Interaction Studies

The compound has been evaluated for its binding affinity to various biological targets using molecular docking simulations and binding assays. These studies aim to elucidate how well this compound interacts with proteins involved in cancer progression and other diseases .

Case Studies

- Colon Cancer Cell Lines : A study investigated the effects of this compound on colon cancer cell lines, demonstrating significant inhibition of cell growth in APC-truncated models while showing minimal toxicity in normal epithelial cells .

- Molecular Docking Analysis : Another analysis employed molecular docking techniques to predict the binding interactions between this compound and key enzymes involved in metabolic pathways. The results indicated favorable binding energies, suggesting potential as a lead compound for drug development.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | Anticancer activity against colon cancer | Selective for APC-truncated cells |

| (2-Chloropyridin-3-yl)(phenyl)methanone | Structure | Moderate cytotoxicity | Less selective |

| (2-Chloropyridin-3-yl)(methyl)methanone | Structure | Low activity reported | Non-selective |

Synthesis Methods

The synthesis of this compound typically involves the acylation of 2-chloropyridine with p-tolyl ketone under controlled conditions. This process allows for the efficient production of the compound while enabling modifications that can enhance yield and purity.

特性

IUPAC Name |

(2-chloropyridin-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-6-10(7-5-9)12(16)11-3-2-8-15-13(11)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMASJTSMNGHEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。